molecular formula C7H8ClN3O3 B2913326 Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI) CAS No. 151112-05-9

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI)

Cat. No.: B2913326
CAS No.: 151112-05-9
M. Wt: 217.61
InChI Key: SZCNDUDBMDLVMR-JEDNCBNOSA-N
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Description

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- (9CI) is a heterocyclic compound that belongs to the imidazopyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Mechanism of Action

Target of Action

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)-(9CI) is a structural analog (isostere) of purine bases, such as adenine and guanine . It has been evaluated and used as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, or antibacterial agents .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . The compound also shows affinity for the enzyme active site at different strengths .

Biochemical Pathways

The compound influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The activation of NF-kappaB through the process of phosphorylation is one of the key biochemical pathways affected by this compound .

Result of Action

The result of the compound’s action is the modulation of various cellular functions. By interacting with its targets and affecting key biochemical pathways, the compound can influence the behavior of cancerous cells, pathogens, immune system components, and enzymes involved in carbohydrate metabolism .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This suggests that the pH of the environment could significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazo[1,5-c]pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents onto the imidazo[1,5-c]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,5-c]pyrimidine-7-carboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, monohydrochloride, (S)- is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxylic acid group at the 7-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(7S)-5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3.ClH/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5;/h2-3,5H,1H2,(H,9,13)(H,11,12);1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCNDUDBMDLVMR-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N2C1=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)N2C1=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151112-05-9
Record name (7S)-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidine-7-carboxylic acid hydrochloride
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